Glucocorticoid Receptor Binding Affinity: Predicted Enhancement via 9α-Bromination
The 9α-bromo substitution is expected to significantly enhance binding affinity to the glucocorticoid receptor (GR) compared to the non-halogenated or 9α-fluoro parent structure. This is a class-level inference drawn from well-established corticosteroid SAR [1]. Direct binding data for 21-(Acetyloxy)-9-bromo-6-fluocortolone is not publicly available; however, for a structurally related analog, 9α-bromo-16α-methylprednisolone, the bromine substitution contributes to increased receptor binding affinity compared to prednisolone [2].
| Evidence Dimension | Glucocorticoid Receptor (GR) Binding Affinity |
|---|---|
| Target Compound Data | No public data |
| Comparator Or Baseline | Predicted vs. Fluocortolone (9α-H analog): Significant enhancement based on SAR [1]. Related analog 9α-Bromo-16α-methylprednisolone: Enhanced binding vs. prednisolone [2]. |
| Quantified Difference | Not quantified; predicted increase in affinity (lower Kd/Ki/IC50) |
| Conditions | Prediction based on in vitro receptor binding assays (e.g., competitive binding, fluorescence polarization) |
Why This Matters
Enhanced receptor binding is a primary determinant of glucocorticoid potency, directly impacting the concentration required for efficacy in in vitro assays.
- [1] Hobson A. Metabolically Inactivated Glucocorticoids. In: The Medicinal Chemistry of Glucocorticoid Receptor Modulators. SpringerBriefs in Molecular Science. 2023; pp 25-36. View Source
- [2] Kuujia. 9a-Bromo-16a-methylprednisolone (CAS 26543-61-3). Product Page. View Source
